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molecular formula C8H11N3O3 B8586309 2-Pyrazineacetic acid, 5-(hydroxyamino)-, ethyl ester CAS No. 1374575-01-5

2-Pyrazineacetic acid, 5-(hydroxyamino)-, ethyl ester

Cat. No. B8586309
M. Wt: 197.19 g/mol
InChI Key: LQNVYRWTTGGLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A mixture of ethyl [5-(hydroxyamino)pyrazin-2-yl]acetate (2.8 g, 14.2 mmol) and Pd(OH)2 (3 g, 10%) in 150 mL of methanol was stirred at room temperature under 50 psi of H2 for 2 hours before filtration. The filtrate was concentrated to afford ethyl (5-aminopyrazin-2-yl)acetate. 1H-NMR (400 MHz, CDCl3) δ ppm 7.96 (s, 1H), 7.94 (s, 1H), 4.59 (brs, 2H), 4.18 (q, J=7.2 Hz, 2H), 3.71 (s, 2H), 1.25 (t, J=7.2 Hz, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[NH:2][C:3]1[N:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:7][CH:8]=1>CO.[OH-].[OH-].[Pd+2]>[NH2:2][C:3]1[N:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ONC=1N=CC(=NC1)CC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under 50 psi of H2 for 2 hours before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N=CC(=NC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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